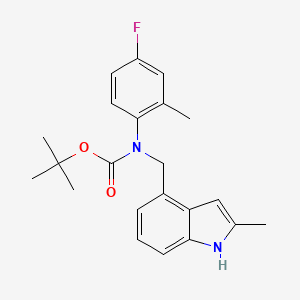
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate is a complex organic compound that features a combination of indole and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the carbamate group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure selectivity and yield.
Indole Synthesis: The indole core can be synthesized via the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps.
Carbamate Formation: The carbamate group is introduced using tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbamate group can produce amines .
Scientific Research Applications
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and microbial infections.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane, sharing the carbamate functionality.
Uniqueness
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate is unique due to its combination of indole and carbamate functionalities, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H25FN2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-2-methylphenyl)-N-[(2-methyl-1H-indol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C22H25FN2O2/c1-14-11-17(23)9-10-20(14)25(21(26)27-22(3,4)5)13-16-7-6-8-19-18(16)12-15(2)24-19/h6-12,24H,13H2,1-5H3 |
InChI Key |
CMTQXOCSECOQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)CN(C3=C(C=C(C=C3)F)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















